2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
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Overview
Description
2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring with hydroxymethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diaminopurine with a suitable oxolane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids or proteins, affecting their function and activity. The pathways involved may include inhibition of viral replication or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol: This compound has a similar purine base but a different ring structure, leading to distinct properties and applications.
2-[(2,6-Diaminopurin-9-yl)methoxy]ethanol: This compound features a methoxy group instead of a hydroxymethyl group, resulting in different reactivity and uses.
Uniqueness
2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16N6O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16) |
InChI Key |
KHPCBZYTDJCPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O |
Origin of Product |
United States |
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